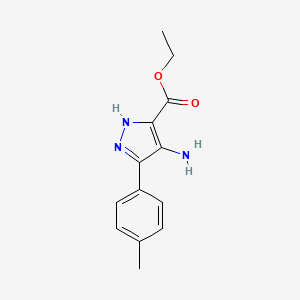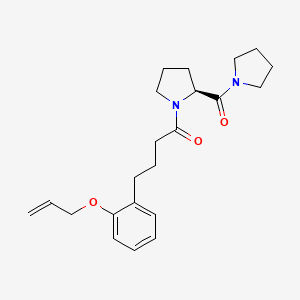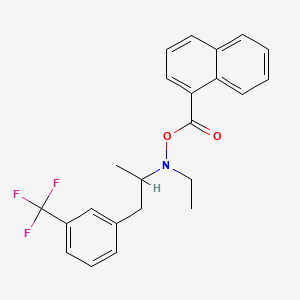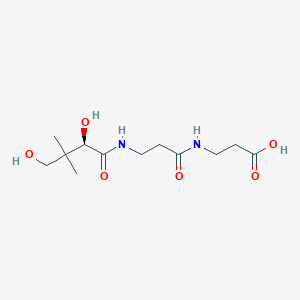
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride is a chemical compound that belongs to the class of imidazolines. Imidazolines are known for their diverse biological activities and are often used in medicinal chemistry. This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an imidazoline ring. The monohydrochloride form indicates that it is a hydrochloride salt, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride typically involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone, followed by cyclization to form the imidazoline ring. The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, to facilitate the formation of the monohydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. Continuous flow synthesis allows for better control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production. The use of automated systems and real-time monitoring can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The benzoyl and imidazoline groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential pharmacological properties, it is investigated for therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and imidazoline ring can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Benzoylphenyl)-2-imidazoline
- 2-(4-Benzoylphenyl)-2-imidazoline
- 2-(2-Benzoylphenyl)-2-oxazoline
Uniqueness
2-(2-Benzoylphenyl)-2-imidazoline monohydrochloride is unique due to its specific structural features, such as the position of the benzoyl group and the presence of the imidazoline ring. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds. The monohydrochloride form also enhances its solubility and stability, making it more suitable for various applications.
Properties
CAS No. |
16780-91-9 |
|---|---|
Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-phenylmethanone;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c19-15(12-6-2-1-3-7-12)13-8-4-5-9-14(13)16-17-10-11-18-16;/h1-9H,10-11H2,(H,17,18);1H |
InChI Key |
SEKMRBQYRDZNSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=C2C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



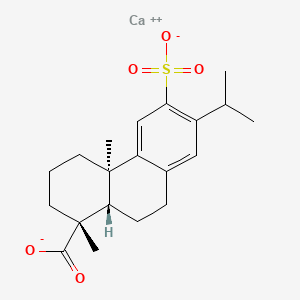
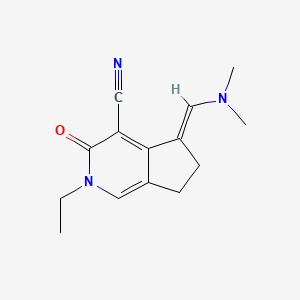
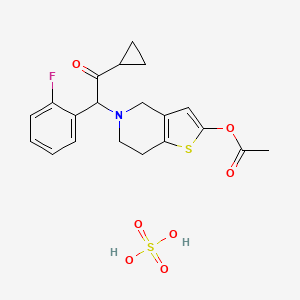

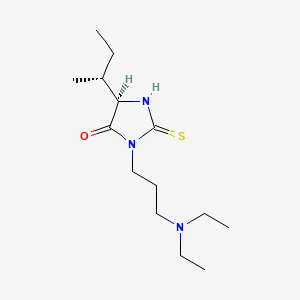
![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
